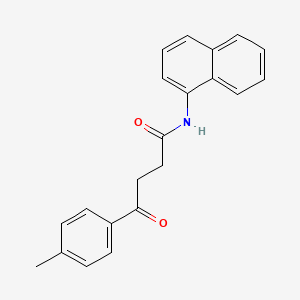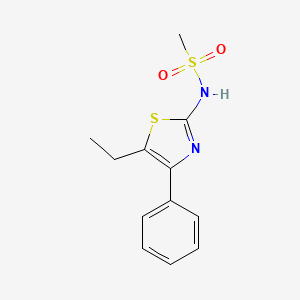
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as FMeOAmT, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family of compounds and has shown potential in various applications, including drug discovery and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to have low toxicity in normal cells, which is an important consideration in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide is a relatively easy compound to synthesize, and it has shown significant activity against various cancer cell lines. However, its mechanism of action is not fully understood, which limits its potential applications. N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide also has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide. One area of interest is the development of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide derivatives with improved solubility and potency. Another area of interest is the investigation of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide as a potential treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide as a diagnostic tool for cancer detection is also an area of potential future research.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 4-fluoroaniline with 2-methoxy-4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide. The yield of the synthesis process is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential in drug discovery and medicinal chemistry. It has been found to possess significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-19-14-9-12(20-2)7-8-13(14)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCCVICIGVTCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)





![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)


![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)